molecular formula C21H27N3OS B4621749 5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide

5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide

Cat. No.: B4621749
M. Wt: 369.5 g/mol
InChI Key: CYDJMLPPQHATEC-CJLVFECKSA-N
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Description

5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C21H27N3OS and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.18748367 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The structural analysis of related compounds provides insight into the conformational differences due to substituents' variations, impacting molecular interactions and stability. The study of (E)-(3-isopropyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate reveals the influence of the isopropyl group on the molecule's conformation, especially regarding the angle of inclination between the phenoxycarbonyl and piperidine rings, which is essential for understanding molecular geometry and potential reactivity (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).

Antimycobacterial Activity

Spiro-piperidin-4-ones, related to the chemical structure of interest, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The synthesis approach for these compounds provides a pathway for designing potent antimycobacterial agents, highlighting the therapeutic potential of piperidine derivatives (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Antibacterial Studies

N-substituted derivatives of piperidin-4-yl compounds have demonstrated moderate to significant antibacterial activity. The synthesis of these compounds involves a series of reactions starting from benzenesulfonyl chloride, indicating the relevance of structural modifications in enhancing antibacterial properties (Khalid et al., 2016).

Antimicrobial and Antifungal Evaluation

The development of pyridine-2(1H)-thiones and related compounds, incorporating the piperidine moiety, has shown promising antimicrobial and antifungal activities. These findings suggest the potential of such derivatives in treating microbial infections, underscoring the importance of structural diversity in medicinal chemistry (Othman, 2013).

Aromatase Inhibition for Cancer Treatment

Piperidine-2,6-diones with various alkyl substitutions have exhibited potent inhibition of estrogen biosynthesis, showing promise as treatments for hormone-dependent breast cancer. The structure-activity relationship studies of these compounds provide valuable insights into designing more effective and selective aromatase inhibitors (Hartmann & Batzl, 1986).

Properties

IUPAC Name

N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]-5-propan-2-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-15(2)20-13-18(14-26-20)21(25)23-22-16(3)17-7-9-19(10-8-17)24-11-5-4-6-12-24/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,23,25)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDJMLPPQHATEC-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NN=C(C)C2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CS1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide

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